molecular formula C19H22N4O B2363534 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798398-22-7

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Cat. No. B2363534
CAS RN: 1798398-22-7
M. Wt: 322.412
InChI Key: PLSAZGZWMUOTDO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities .

Scientific Research Applications

a. Anti-Tubercular Agents: Recent studies have focused on designing novel substituted-N-((6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for anti-tubercular activity. These compounds show promise in shortening tuberculosis therapy .

b. Anticancer Activity: Certain piperidine-containing compounds exhibit potent anticancer properties. For instance, compounds (IIk) and (IIl) demonstrated promising activity against L1210, K562, and HL-60 cell lines .

c. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), possess powerful antioxidant action due to their ability to inhibit free radicals .

Organic Synthesis

Piperidines serve as versatile building blocks in organic synthesis. Researchers have explored various methods for their efficient preparation, including hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .

Pharmacological Applications

The pharmaceutical industry relies on piperidine-containing compounds across more than twenty classes of drugs. Synthetic and natural piperidines have been evaluated for their biological activity, making them valuable substrates for drug discovery .

properties

IUPAC Name

(E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSAZGZWMUOTDO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

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